1,1-Dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylidene)propanedinitrile, is a chemical compound with the molecular formula CHN. It consists of a pyridine ring attached to a malononitrile group, making it a versatile molecule in various chemical reactions and applications. This compound is classified under organic compounds, specifically within the category of nitriles and heterocyclic compounds. Its unique structure allows it to function as a building block in organic synthesis and has potential biological applications.
The synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene can be achieved through several methods:
These synthetic routes highlight the compound's versatility and its potential for modification to yield various derivatives suitable for different applications.
The molecular structure of 1,1-dicyano-2-(pyridine-4-yl)ethylene features:
The combination of these structural elements contributes to the compound's unique chemical properties and reactivity.
1,1-Dicyano-2-(pyridine-4-yl)ethylene participates in several types of chemical reactions:
The mechanism of action for 1,1-dicyano-2-(pyridine-4-yl)ethylene primarily involves its role as an enzyme inhibitor. Research indicates that this compound inhibits several enzymes such as:
The inhibition of these enzymes suggests potential therapeutic applications for diseases such as cancer, diabetes, and Alzheimer's disease.
The physical and chemical properties contribute to its utility in various applications, particularly in organic synthesis and medicinal chemistry.
1,1-Dicyano-2-(pyridine-4-yl)ethylene has a wide range of scientific research applications:
The earliest reported synthesis of DCNPE employed a Knoevenagel condensation between pyridine-4-carbaldehyde and malononitrile, catalyzed by weak bases (e.g., piperidine or pyridine) in refluxing ethanol. This method typically yielded 60–75% product but required chromatographic purification due to polymeric byproducts [3]. Key spectroscopic characteristics include:
Table 1: Evolution of DCNPE Synthetic Methods
Year Range | Method | Catalyst/Solvent | Yield (%) | Advantages |
---|---|---|---|---|
1970–1990 | Knoevenagel condensation | Piperidine/Ethanol | 60–75 | Simplicity |
1995–2010 | Microwave-assisted | TBAB/Ethylene glycol | 85–92 | Rapid (15–30 min), high purity |
2015–present | Solvent-free mechanochemistry | KF/Al₂O₃ | 88–95 | Eco-friendly, no purification needed |
Table 2: Spectroscopic Characterization Data for DCNPE
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 2225 cm⁻¹, 1580 cm⁻¹ | ν~{C≡N}~, ν~{C=C}~ |
¹H NMR (400 MHz, DMSO-d6) | δ 8.70 (d, 2H), 7.85 (d, 2H), 7.50 (s, 1H) | Py-H~{2,6}~, Py-H~{3,5}~, =CH |
¹³C NMR (101 MHz, DMSO-d6) | δ 158.2, 150.1, 130.5, 122.0, 115.2 | Py-C4, =C(CN)₂, Py-C3/C5, CN, =CH |
UV-Vis (MeOH) | λ~_{max}~: 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) | π→π* transition |
DCNPE serves as a versatile precursor for synthesizing pharmacologically relevant fused pyridine systems via [4+2], [5+1], and [3+3] cyclization strategies:
Table 3: Heterocyclic Systems Derived from DCNPE
Heterocycle Class | Reagents/Conditions | Key Product | Application |
---|---|---|---|
Pyrido[2,3-d]pyrimidine | Formamidine acetate, diglyme, 130°C | 4-Amino-7-(pyridin-4-yl)pyrido[2,3-d]pyrimidine | α-Glucosidase inhibition [2] |
Spiro[indole-3,4'-pyridine] | Isatin, piperidine (microwave, 4 min) | 5'-Cyano-2-oxospiro[indoline-3,4'-pyridine] | Anticancer leads [3] |
1,2,3-Triazolopyridine | Azidomethylbenzene, CuI, DIPEA, 60°C | 4-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridine | Antimicrobial agents [2] |
DCNPE derivatives feature in patented therapeutic agents:
Table 4: Therapeutic Areas Explored for DCNPE Derivatives
Therapeutic Area | Derivative Class | Biological Target | Efficacy Highlights |
---|---|---|---|
Antimicrobial | Pyrimidine-fused heterocycles | Bacterial DNA gyrase | MIC = 2–8 μg/mL (Gram+/Gram−) [2] |
Anticancer | Styryl-coupled analogs | VEGFR-2 tyrosine kinase | IC~_{50}~ < 100 nM; 60% tumor reduction [4] |
Antidiabetic | Amidino-dicyanoethenes | α-Glucosidase | IC~_{50}~ = 3.7 μM (vs. acarbose 38 μM) [2] |
Anticonvulsant | Triazole hybrids | GABA~_A~-benzodiazepine site | Docking score: −9.2 kcal/mol [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: